

Quantitative Structural Parameters of Octyl D-Glucopyranoside Micelles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl D-glucopyranoside

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The structural properties of OG micelles have been investigated by numerous biophysical techniques. The data reveal a dynamic and environment-dependent structure. Key quantitative parameters are summarized below.

Parameter	Value	Experimental Conditions	Technique(s)	Reference(s)
Critical Micelle Concentration (CMC)	20-25 mM	In water	Surface Tension, Dialysis	[1] [2]
~18-20 mM	In H ₂ O	Not Specified	[3]	
24-26 mM	In water	Not Specified	[4]	
0.025 M (~0.7% w/v)	Not Specified	Not Specified	[5]	
0.022 M	In water	Small-Angle Neutron Scattering (SANS)	[6]	[7] [8]
Aggregation Number (N _{agg})	27 - 100	Aqueous solution	Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation	
75 ± 10	34 mM aqueous solution	Direct physical methods (DLS, Ultracentrifugation)	[7] [8]	
27	Not Specified	Chromatographic methods	[7] [8]	
84	Not Specified	Not Specified	[1] [2]	
Micelle Molecular Weight (M _w)	8,000 - 29,000 Da	Aqueous solution	Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation	[7] [8]

22,000 ± 3,000 Da	34 mM aqueous solution	Direct physical methods (DLS, Ultracentrifugation)	[7][8]	
8,000 ± 1,000 Da	Not Specified	Chromatographic methods	[7][8]	
8,000 g	Not Specified	Not Specified	[4]	
Hydrodynamic Radius (Rh)	23 ± 3 Å	34 mM aqueous solution	Dynamic Light Scattering, Ultracentrifugation	[7][8]
15 ± 1 Å	Not Specified	Chromatographic methods	[7][8]	
Shape	Ellipsoidal	0.026 M to 1 M in water	Small-Angle Neutron Scattering (SANS)	[6]
Non-spherical, prolate ellipsoid	Near CMC (0.025 M)	Molecular Dynamics Simulations, SANS	[9][10]	

Experimental Protocols for Characterization

The determination of the structural parameters of OG micelles relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates micelle formation.

Surface Tension Method:

- **Preparation of Solutions:** Prepare a series of OG solutions in deionized water with concentrations spanning the expected CMC (e.g., 1 mM to 50 mM).
- **Measurement:** Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
- **Data Analysis:** Plot the surface tension as a function of the logarithm of the OG concentration. The CMC is the concentration at which a sharp break in the curve is observed, indicating the saturation of the air-water interface with monomers and the onset of micelle formation.

Small-Angle Scattering Techniques (SANS and SAXS)

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for determining the shape and size of micelles in solution.

General Protocol:

- **Sample Preparation:** Prepare OG solutions in a suitable solvent (e.g., D₂O for SANS to enhance contrast, H₂O for SAXS) at concentrations above the CMC. A concentration series can be used to study inter-micellar interactions.
- **Instrument Setup:**
 - **SANS:** Utilize a SANS instrument with a cold neutron source. The sample is placed in a quartz cell.
 - **SAXS:** Employ a SAXS instrument with a high-intensity X-ray source (e.g., synchrotron radiation). The sample is held in a capillary with thin walls.
- **Data Collection:** Expose the sample to the neutron or X-ray beam and collect the scattered radiation on a 2D detector. The scattering intensity is measured as a function of the scattering vector, q .
- **Data Analysis:**
 - The raw scattering data is corrected for background scattering from the solvent and the sample cell.

- The one-dimensional scattering profile, $I(q)$ vs. q , is generated by azimuthally averaging the 2D data.
- The data is then fitted to mathematical models (e.g., spherical, ellipsoidal, cylindrical) to extract structural parameters such as the radius of gyration (R_g), shape, and aggregation number.[\[11\]](#)[\[12\]](#)

Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic radius.

Protocol:

- **Sample Preparation:** Prepare a dust-free OG solution at a concentration above the CMC by filtering it through a microporous filter (e.g., 0.22 μm) directly into a clean DLS cuvette.
- **Instrument Setup:** Place the cuvette in the DLS instrument, which consists of a laser, a detector, and a correlator. Ensure the temperature is controlled.
- **Measurement:** The sample is illuminated by the laser, and the scattered light is detected at a specific angle. The correlator measures the rate of intensity fluctuations over time.
- **Data Analysis:** The correlator generates a correlation function, which is analyzed to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius (R_h) is then calculated using the Stokes-Einstein equation:

$$R_h = k_B T / (6\pi\eta D)$$

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[\[13\]](#)[\[14\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

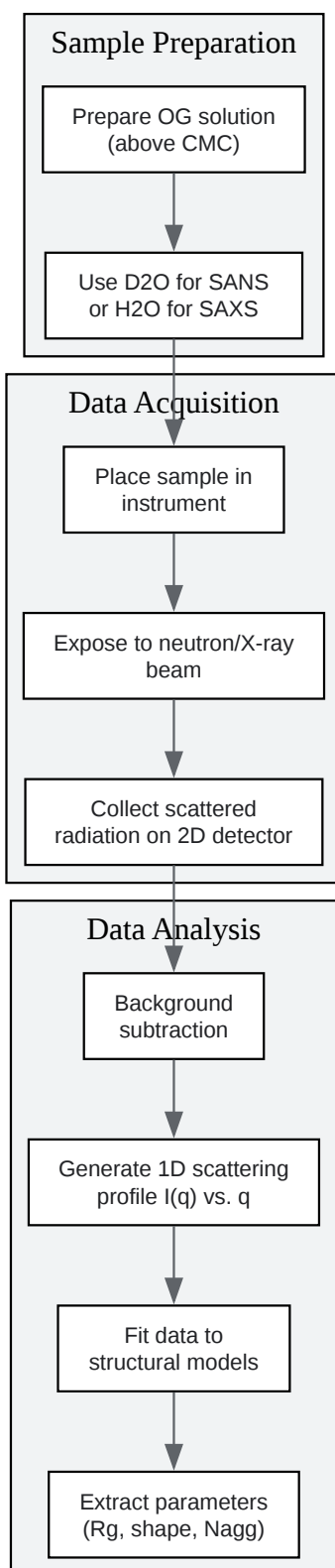
NMR spectroscopy can provide information on micelle structure, dynamics, and the location of molecules within the micelle.

Protocol for Diffusion-Ordered Spectroscopy (DOSY):

- **Sample Preparation:** Prepare an OG solution in a deuterated solvent (e.g., D₂O) at a concentration above the CMC.
- **NMR Measurement:** Acquire a series of pulsed-field gradient NMR spectra with varying gradient strengths.
- **Data Analysis:** The signal attenuation as a function of gradient strength is analyzed to calculate the diffusion coefficient of the micelles. This information can be used to determine the size of the micelles and to distinguish between monomers and micelles.[\[15\]](#)[\[16\]](#)

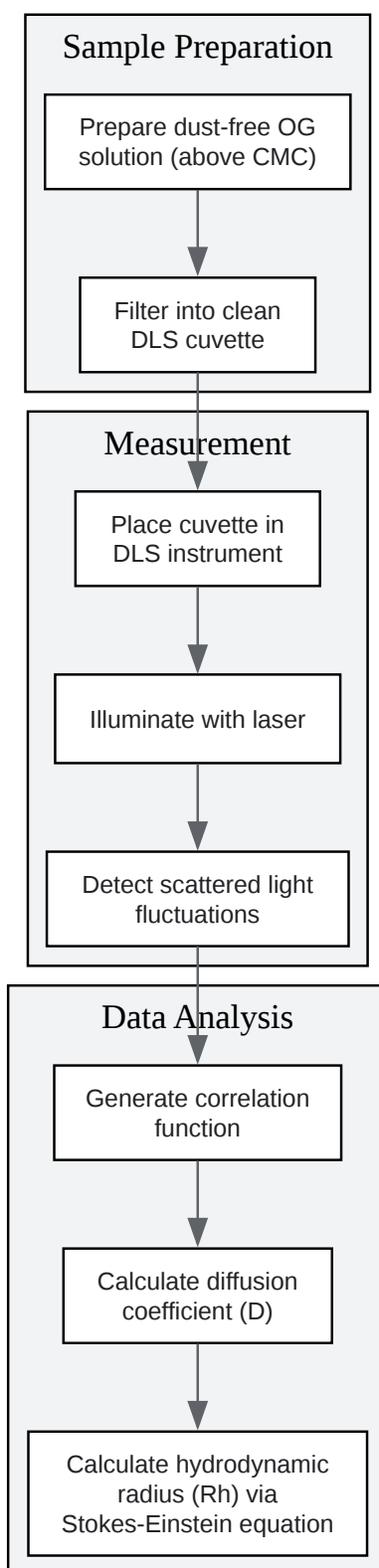
Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental techniques and the logical process of micelle formation.



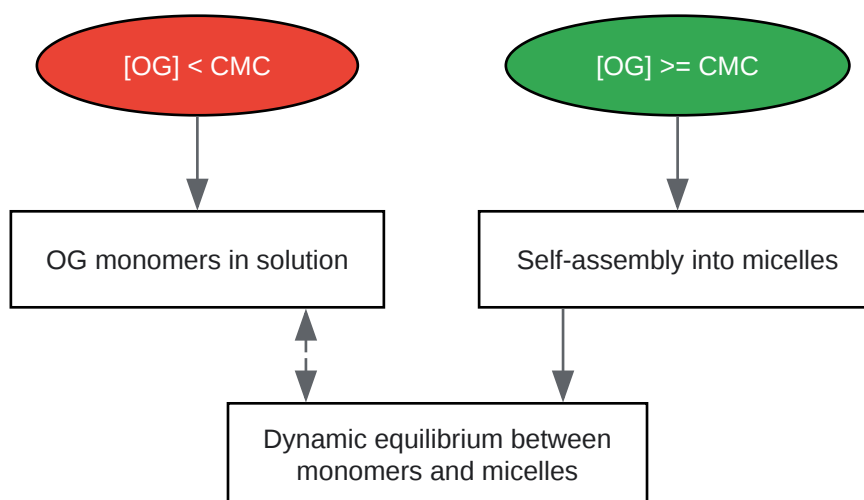
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Caption: Workflow for determining micelle structure using SANS/SAXS.



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Caption: Workflow for determining hydrodynamic radius using DLS.



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- To cite this document: BenchChem. [Quantitative Structural Parameters of Octyl D-Glucopyranoside Micelles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3426807#understanding-the-structure-of-octyl-d-glucopyranoside-micelles]

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